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Adenosine-15N5

Cat. No.: B12370225
M. Wt: 272.21 g/mol
InChI Key: OIRDTQYFTABQOQ-SHJFXITGSA-N
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Description

Role of Nitrogen-15 Isotopes in Molecular Tracing and Structural Elucidation

Nitrogen-15 (¹⁵N) is a particularly valuable stable isotope in biochemical research due to the ubiquitous presence of nitrogen in fundamental biomolecules, including amino acids, proteins, and nucleic acids (DNA and RNA). nih.gov With a natural abundance of only about 0.37%, the artificial enrichment of molecules with ¹⁵N provides a strong and clear signal against a low natural background. science-and-fun.de

In molecular tracing, ¹⁵N-labeled compounds serve as powerful tracers to follow the intricate pathways of nitrogen metabolism. For instance, by supplying cells with ¹⁵N-labeled amino acids or ammonia (B1221849), researchers can track the synthesis and degradation of proteins and nucleotides. nih.gov This approach is critical for understanding how organisms acquire, assimilate, and recycle nitrogen, a key element for growth and proliferation. Mass spectrometry is a primary tool for these studies, as it can readily distinguish between unlabeled and ¹⁵N-labeled molecules based on their mass-to-charge ratio. nih.gov

For structural elucidation, ¹⁵N NMR spectroscopy is an indispensable technique. u-szeged.hu The ¹⁵N nucleus has a nuclear spin of ½, which, unlike the spin-1 of the more abundant ¹⁴N, results in sharp NMR signals, providing high-resolution structural information. u-szeged.hu Incorporating ¹⁵N into biomolecules allows for the use of a variety of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC) that can reveal detailed information about the local chemical environment of each nitrogen atom. nih.gov This is particularly powerful for studying the structure and dynamics of proteins and nucleic acids, including determining hydrogen bonding patterns, characterizing protein-ligand interactions, and identifying protonation states. nih.gov

Overview of Adenosine-15N5 as a Core Isotopic Probe

This compound is an isotopologue of adenosine (B11128) where all five nitrogen atoms in the adenine (B156593) base have been replaced with the ¹⁵N isotope. medchemexpress.com As a fundamental component of RNA and a precursor to deoxyadenosine (B7792050) in DNA, adenosine is central to genetic information storage and transfer. researchgate.net It is also a key component of the primary energy currency of the cell, adenosine triphosphate (ATP). researchgate.net The labeling of adenosine with ¹⁵N at all five nitrogen positions creates a powerful probe for investigating the myriad of biological processes in which it is involved.

The synthesis of specifically labeled adenosines, including those with ¹⁵N, has been a focus of chemical research to support these advanced studies. nih.gov These synthetic routes allow for the precise placement of isotopic labels, enabling highly specific research questions to be addressed. nih.gov

This compound is utilized in both molecular tracing and structural elucidation studies. In metabolic flux analysis, it can be used to trace the path of the purine (B94841) ring in nucleotide synthesis and salvage pathways. medchemexpress.com In structural biology, its incorporation into RNA or DNA allows for detailed NMR studies to probe the structure and dynamics of these vital macromolecules at an atomic level. nih.gov The presence of the five ¹⁵N labels provides multiple spectroscopic handles within a single nucleoside, enhancing the level of detail that can be obtained. nih.gov

Below is a table summarizing the key properties of this compound.

PropertyValueReference
Chemical FormulaC₁₀H₁₃¹⁵N₅O₄ isotope.com
Molecular Weight272.2 g/mol isotope.com
Isotopic Purity≥98 atom % ¹⁵N sigmaaldrich.com
AppearancePowder
ApplicationsBiomolecular NMR, Clinical Mass Spectrometry, Metabolism, Metabolomics isotope.com

Detailed Research Findings

The utility of this compound and other specifically ¹⁵N-labeled adenosines is demonstrated in a variety of research applications, particularly in the fields of metabolic tracing and structural biology.

Metabolic Tracing with ¹⁵N-Labeled Adenosine

Metabolic flux analysis using stable isotopes is a powerful method to quantify the flow of atoms through metabolic pathways. nih.gov While ¹³C is the most common isotope for tracing carbon metabolism, the use of ¹⁵N tracers provides crucial information about nitrogen metabolism, which is central to the synthesis of amino acids and nucleotides. The simultaneous use of ¹³C and ¹⁵N labeled tracers, such as ¹³C-glucose and ¹⁵N-glutamine or ¹⁵N-adenosine, allows for a more comprehensive analysis of cellular metabolism.

When this compound is introduced into a biological system, the ¹⁵N atoms can be traced as the adenosine molecule is metabolized. For example, in the purine salvage pathway, adenosine is converted to inosine (B1671953) by adenosine deaminase, and then to hypoxanthine. nih.gov These intermediates, and the downstream products of purine metabolism, will retain the ¹⁵N label, allowing their flux to be monitored by mass spectrometry. This provides a direct measure of the activity of these pathways, which can be altered in various disease states. nih.gov

A conceptual representation of how the ¹⁵N label from this compound would be distributed in key metabolites of the purine salvage pathway is shown in the table below. The detection of these ¹⁵N-enriched molecules by mass spectrometry provides quantitative data on the flux through this pathway.

MetaboliteExpected ¹⁵N Incorporation from this compoundSignificance
This compound5Starting labeled substrate.
Inosine-15N44Product of adenosine deaminase activity, indicating flux into purine degradation/salvage.
Hypoxanthine-15N44Further step in the purine salvage pathway.
Uric Acid-15N44End product of purine degradation in humans, its labeling indicates the complete pathway flux.

Structural Elucidation of Nucleic Acids using ¹⁵N-Labeled Adenosine

The incorporation of ¹⁵N-labeled nucleosides into RNA and DNA is a powerful strategy for structural studies by NMR spectroscopy. nih.gov The sharp signals from ¹⁵N nuclei provide high-resolution information that is not attainable with unlabeled molecules, especially for larger nucleic acid structures where signal overlap is a significant problem. nih.gov

Research has focused on the enzymatic incorporation of ¹⁵N-labeled adenosine monophosphate (AMP) into RNA fragments. nih.gov This allows for site-specific labeling, where only a single or a few nucleotides in a large RNA molecule are isotopically enriched. nih.gov This approach dramatically simplifies the NMR spectra, enabling the unambiguous assignment of signals from the labeled residue and providing detailed insights into its local environment and dynamics. nih.gov For example, a study successfully incorporated a single ¹³C/¹⁵N-labeled adenosine into a 46-nucleotide RNA fragment from the human ribosome, which was previously impossible to assign using uniformly labeled samples. nih.gov

The chemical shifts of the ¹⁵N nuclei are highly sensitive to their local environment, including hydrogen bonding, base stacking, and protonation events. nih.gov By comparing the ¹⁵N chemical shifts in different states (e.g., free vs. protein-bound, or in different conformations), researchers can deduce detailed structural and dynamic information. A study on N7- and N9-substituted purine derivatives using ¹⁵N NMR demonstrated that the chemical shifts of the nitrogen atoms are sensitive to the substitution pattern, providing a means to distinguish between regioisomers. u-szeged.hu

The following table conceptually illustrates how ¹⁵N chemical shifts of adenosine might change upon incorporation into a double-stranded RNA, reflecting the formation of hydrogen bonds and the change in the chemical environment.

Nitrogen Atom in AdenineTypical ¹⁵N Chemical Shift Range (ppm, relative to liquid NH₃)Expected Change upon Base PairingStructural Information Gained
N1~230-240Significant shift upon forming Watson-Crick H-bond with Uracil/ThymineConfirmation of base pairing and helix formation.
N3~210-220Minor shiftProbing the local electronic environment.
N7~230-240Sensitive to Hoogsteen base pairing and metal ion coordinationInformation on non-canonical structures and ligand binding.
N9~160-170Shift reflects glycosidic bond conformationInsights into the sugar-base orientation.
N6 (amino)~70-90Shift upon H-bondingDirect evidence of involvement in hydrogen bonding.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O4 B12370225 Adenosine-15N5

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

272.21 g/mol

IUPAC Name

(2R,3S,5R)-2-(6-(15N)azanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7+,10-/m1/s1/i11+1,12+1,13+1,14+1,15+1

InChI Key

OIRDTQYFTABQOQ-SHJFXITGSA-N

Isomeric SMILES

C1=[15N]C(=C2C(=[15N]1)[15N](C=[15N]2)[C@H]3[C@H](C([C@H](O3)CO)O)O)[15NH2]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Adenosine 15n5

Strategies for Full and Specific 15N-Labeling of Adenosine (B11128) and its Derivatives

The synthesis of fully and specifically 15N-labeled adenosine relies on intricate chemical and biological methods designed to control the isotopic composition of the final product.

Multi-Step Synthetic Pathways from 15N-Enriched Precursors

Chemical synthesis provides a robust avenue for the specific incorporation of 15N isotopes into the adenosine framework. These multi-step pathways often commence with simple, commercially available precursors enriched with 15N.

One documented approach begins with the inexpensive pyrimidine (B1678525), 4-amino-6-hydroxy-2-mercaptopyrimidine. nih.gov The initial 15N label is introduced through a direct nitrosation/reduction reaction. nih.gov This is followed by a ring-closure reaction to form the purine (B94841) scaffold. nih.gov Subsequent steps involve the introduction of the remaining 15N atoms, often using 15N-labeled ammonia (B1221849) or other nitrogen-containing reagents. nih.gov For instance, [15N]NH4Cl can be used to introduce a labeled amino group. nih.gov

These synthetic routes can also be adapted to include other isotopic labels, such as 13C, at specific positions, providing researchers with doubly labeled molecules for more complex NMR studies. nih.govnih.gov The ability to distinguish signals based on C-N coupling is a significant advantage of this approach. nih.govnih.gov

Key Intermediates in a Representative Synthetic Pathway:

Intermediate Description
4-amino-6-hydroxy-2-mercaptopyrimidineStarting pyrimidine material. nih.gov
15N-labeled nitroso intermediateFormed after the initial nitrosation step. nih.gov
15N-labeled purine scaffoldResulting from the ring-closure reaction. nih.gov
[7,NH2-¹⁵N2]-adenosineA specifically labeled adenosine derivative. nih.gov

Enzymatic Synthesis Approaches for Adenosine-15N5 and Analogs

Enzymatic synthesis offers a highly specific and often more efficient alternative to purely chemical methods for producing isotopically labeled nucleosides. nih.gov These biocatalytic approaches leverage the natural metabolic pathways for nucleotide synthesis.

Enzymes involved in the de novo purine biosynthesis pathway can be utilized in a single-pot reaction to produce 15N-enriched nucleotides. nih.gov This method can start from simple labeled precursors like 15NH4+. nih.gov By engineering the pathway in vitro and regenerating necessary cofactors such as ATP, aspartate, and glutamine, high yields of uniformly 15N-labeled ATP and GTP can be achieved. nih.gov These can then be enzymatically converted to this compound.

Another enzymatic strategy involves the use of nucleoside kinases. These enzymes can phosphorylate adenosine or its analogs to produce the corresponding monophosphates. mdpi.com While this method is more commonly used for producing phosphorylated derivatives, it can be part of a larger enzymatic cascade for the synthesis of this compound, especially when starting from a pre-labeled adenosine precursor.

Production of Related 15N-Labeled Adenine (B156593) Nucleosides and Nucleotides (e.g., AMP-15N5, ATP-15N5)

The synthetic routes for this compound are closely linked to the production of its phosphorylated derivatives, such as Adenosine-5'-monophosphate (AMP-15N5), Adenosine-5'-diphosphate (ADP-15N5), and Adenosine-5'-triphosphate (ATP-15N5).

Often, the synthesis of uniformly labeled nucleotides is achieved by growing bacteria on a minimal medium where the sole nitrogen source is 15NH4Cl. nih.gov The nucleotides are then extracted from the organism. This biological production method is effective for generating gram quantities of labeled material. nih.gov

Alternatively, multi-step enzymatic synthesis has proven effective for the preparative synthesis of labeled ribonucleotides. nih.gov For instance, 15N-labeled AMP can serve as a precursor for the synthesis of isotopically labeled triphosphates. isotope.com The conversion of AMP to ADP and subsequently to ATP is catalyzed by specific kinases.

Examples of Commercially Available 15N-Labeled Adenine Nucleotides:

Compound Isotopic Purity (atom % 15N) Chemical Purity
This compound 5′-diphosphate disodium (B8443419) salt≥98%≥95% (CP)
Adenosine-13C10,15N5≥98%≥95% (CP)
Adenosine 5′-monophosphate, lithium salt (U-¹³C₁₀, U-¹⁵N₅)96-98%95%

Isotopic Purity and Chemical Characterization Considerations in Synthesis

Ensuring the isotopic purity and chemical integrity of this compound is critical for its application in sensitive analytical techniques.

High-performance liquid chromatography (HPLC) is a standard method used to monitor the progress of chemical synthesis and to purify the final product. nih.gov Reversed-phase HPLC can effectively separate the desired labeled adenosine from starting materials and byproducts. nih.gov

Mass spectrometry (MS) is indispensable for confirming the mass shift corresponding to the incorporation of five 15N atoms. nih.gov For this compound, a mass shift of M+5 is expected compared to its unlabeled counterpart. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is not only a primary application for labeled compounds but also a powerful tool for their characterization. NMR can confirm the positions of the 15N labels and assess the isotopic enrichment.

The isotopic purity of commercially available this compound and its derivatives is typically high, often exceeding 98 atom % 15N. sigmaaldrich.comsigmaaldrich.com Chemical purity is also a key parameter, with most suppliers ensuring a purity of 95% or greater. sigmaaldrich.comisotope.com

Advanced Spectroscopic and Mass Spectrometric Analysis Utilizing Adenosine 15n5

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

¹⁵N NMR has become an indispensable method for studying the nitrogen atoms of nucleosides and nucleotides, which are critical for molecular recognition processes. nih.gov The incorporation of ¹⁵N labels, as in Adenosine-15N5, enhances NMR studies of nucleic acids, providing significant insights into local atomic interactions. nih.gov This labeling is particularly advantageous for most NMR methods, either by improving resolution or by directly probing and increasing sensitivity. nih.gov

The use of fully ¹⁵N-labeled adenine (B156593) derivatives provides the resolution necessary to study their tautomeric mixtures in solution. nih.gov ¹⁵N NMR spectroscopy is a primary tool for investigating tautomeric equilibria in nitrogen-containing compounds, using both ¹⁵N chemical shifts and ¹H-¹⁵N coupling constants to evaluate these states. researchgate.net Specific ¹⁵N labeling at positions N1, N3, N7, and N9 allows for the unambiguous assignment of chemical shifts and the clarification of tautomeric equilibrium positions. caltech.edu

Research using fully ¹⁵N-labeled adenine has suggested the existence of an N3-H tautomer in solution, in addition to the more commonly reported N9-H (major) and N7-H (minor) tautomers. nih.govresearchgate.net This discovery has a significant impact on understanding the potential hydrogen-bonding patterns of adenine derivatives and their recognition by biological macromolecules. nih.gov Furthermore, in studies of adenine-uracil base pairs using ¹⁵N-labeled adenosine (B11128) derivatives, quantitative analysis of the ¹⁵N chemical shifts of the N-1 and N-7 atoms helped conclude that certain dimers prefer the Hoogsteen-type pair, while others favor the Watson-Crick-type pair. nih.gov This demonstrates the power of ¹⁵N NMR in distinguishing between different base-pairing conformations. nih.gov

Table 1: ¹⁵N NMR Applications in Tautomer and Conformation Studies

Application Key Finding Significance Reference
Tautomerism Identification of N3-H tautomer in addition to N7-H and N9-H forms. Expands understanding of hydrogen-bonding patterns and molecular recognition. nih.govresearchgate.net
Base-Pair Conformation Differentiation between Hoogsteen and Watson-Crick base pairing. Allows for detailed analysis of nucleic acid secondary structures. nih.gov

| Chemical Shift Assignment | Unequivocal assignment of nitrogen resonances in adenine derivatives. | Provides a fundamental basis for detailed structural analysis. | caltech.edu |

¹⁵N NMR spectroscopy is a sensitive method for detecting and characterizing hydrogen bonds. nih.gov Changes in the chemical shift of ¹⁵N signals can indicate the involvement of specific nitrogen atoms in hydrogen bonding, although an induced shift does not always mean the nucleus is directly involved in the interaction site. nih.gov The technique has been used to study intermolecular hydrogen bonding in adenine-uracil dimers, confirming the presence of Hoogsteen-type interactions. nih.gov

In studies of N6-substituted 2-chloroadenosines, 2D NMR techniques like ¹H,¹⁵N-HMBC were crucial in confirming the presence of an intramolecular hydrogen bond between the N7 atom of the purine (B94841) and a proton on the N6-substituent. mdpi.com This hydrogen bond was responsible for the appearance of a minor conformational form in the NMR spectra. mdpi.com The ability to directly detect such interactions is a key advantage of using ¹⁵N-labeled compounds. mdpi.comacs.orgwhiterose.ac.uk These ¹⁵N NMR studies provide crucial evidence for molecular recognition determinants, such as identifying specific nitrogen atoms as hydrogen-bond acceptors or donors in enzyme-inhibitor complexes. nih.gov

Isotope labeling with ¹³C and ¹⁵N is essential for NMR studies of the structure and dynamics of large biological macromolecules like RNA. nih.govalfa-chemistry.commdpi.com For RNAs larger than ~25 nucleotides, NMR spectra become crowded, and signals broaden, complicating analysis. nih.gov Site-specific incorporation of ¹⁵N-labeled nucleotides helps overcome these size limitations by reducing spectral crowding and narrowing linewidths. nih.govbiorxiv.org

Any perturbation of the local environment around a ¹⁵N nucleus, whether from a direct interaction or a structural change, results in a detectable chemical shift in its NMR signal. nih.gov This sensitivity makes ¹⁵N-labeled nucleosides excellent probes for structural dynamics. nih.gov By comparing the NMR spectra of a labeled RNA in its free and bound states, researchers can map interaction surfaces and characterize conformational changes. nih.gov Techniques such as ¹⁵N R₁ρ relaxation dispersion can be used to study the dynamics of these molecules. nih.gov The use of ¹⁵N labeling has proven critical in resolving the resonance assignments of specific residues in RNA molecules that were otherwise impossible to assign using uniform labeling methods, providing insights into their conformational dynamics. biorxiv.org

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

This compound and its derivatives are widely used as internal standards (IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The challenge in quantifying endogenous molecules like adenosine lies in their low concentrations and the complexity of biological matrices (e.g., plasma, tissue). noaa.govmdpi.com LC-MS/MS provides high sensitivity and specificity, making it the method of choice for this type of analysis. mdpi.com

Using a stable isotope-labeled (SIL) internal standard, such as this compound or related labeled compounds like ¹³C₁₀,¹⁵N₅-adenosine, is crucial for achieving accurate and reproducible quantification. nih.govnih.gov The SIL-IS is added to the sample at a known concentration early in the sample preparation process. Because it is chemically identical to the analyte but has a different mass, it co-elutes chromatographically and experiences similar matrix effects and ionization suppression or enhancement. By measuring the ratio of the analyte's signal to the IS's signal, any variations during sample processing and analysis can be corrected for, leading to highly reliable results. nih.gov Various studies have successfully developed and validated LC-MS/MS methods using ¹⁵N-labeled adenosine or its monophosphate form (AMP¹⁵N₅) to quantify adenosine and other related nucleotides in diverse biological samples. nih.govjfda-online.com

Table 2: Examples of Quantitative Assays Using ¹⁵N-Labeled Adenosine Analogs as Internal Standards

Analyte(s) Internal Standard Matrix Method Linear Range LOQ Reference
Adenosine, Inosine (B1671953), Hypoxanthine, Xanthine ¹³C₁₀,¹⁵N₅-Adenosine Human Blood LC-MS Not Specified <0.1 µM (Adenosine) nih.gov
Adenosine ¹³C₁₀,¹⁵N₅-Adenosine Human Plasma UPLC-MS/MS 2.1–500 nmol/L 2.1 nmol/L nih.gov
Ade, AMP, ADP, ATP AMP¹⁵N₅ Royal Jelly LC-MS/MS 2.5–1000 ng/mL 2.5 ng/mL (AMP) nih.govjfda-online.com

LOQ: Limit of Quantitation; Ade: Adenine; AMP: Adenosine Monophosphate; ADP: Adenosine Diphosphate; ATP: Adenosine Triphosphate; PBMCs: Peripheral Blood Mononuclear Cells; RBCs: Red Blood Cells; DBS: Dried Blood Spots.

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision for metabolite quantification. nih.gov The method relies on the addition of a known quantity of an isotopically labeled version of the analyte, such as this compound, to the sample. nih.govresearchgate.net This "isotope spike" serves as an ideal internal standard. nih.govnih.gov

The fundamental principle of IDMS is that the unlabeled (endogenous) analyte and the labeled internal standard are chemically identical and thus behave identically during extraction, purification, chromatography, and ionization. nih.gov After analysis by mass spectrometry, the concentrations of the endogenous analyte can be calculated from the measured isotope ratio of the unlabeled to labeled form. This approach effectively compensates for sample loss during preparation and for variations in instrument response, which are significant sources of error in other quantitative methods. nih.gov For example, in the quantification of adenosine in human blood, ¹³C₁₀,¹⁵N₅-adenosine was used as the internal standard to ensure accurate measurement and to compensate for any degradation or formation of adenosine during sample handling. nih.govnih.gov This makes IDMS particularly powerful for analyzing low-concentration metabolites in complex biological samples. researchgate.net

Fragmentation Analysis and Isotope Pattern Deconvolution in 15N-Labeled Adenosine Derivatives

The use of stable isotopes, particularly 15N, in adenosine derivatives provides a distinct advantage in mass spectrometric analysis. The incorporation of five 15N atoms in this compound results in a predictable mass increase of approximately 5 Daltons compared to its unlabeled counterpart. This mass shift is fundamental to its utility, allowing for clear differentiation from endogenous, unlabeled molecules in complex biological samples.

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of molecules by analyzing their fragmentation patterns. When this compound or its derivatives are subjected to fragmentation, the resulting product ions retain the 15N labels according to which part of the original molecule they constitute. This allows for unambiguous identification of fragment structures. The fragmentation of adenosine nucleotides typically yields three main types of signals: those derived from the nucleobase, the ribose sugar, and the phosphate (B84403) moiety. nih.gov

In positive-ion mode, fragmentation often involves protonation of the base and subsequent cleavage of the glycosidic bond, primarily yielding ions corresponding to the nucleobase (the BH+ ion) and its subsequent breakdown products. nih.gov For this compound, the adenine-15N5 fragment ion is readily observed. Further fragmentation of the 15N-labeled adenine ring is characterized by the sequential loss of hydrogen cyanide (HCN) units. pnas.org The mass of these neutral losses will reflect the isotopic composition; for instance, a loss of H13C15N from a dually labeled precursor.

In negative-ion mode MS/MS of adenosine monophosphate (AMP), characteristic fragments include those derived from the phosphate and the phosphoribose structures. nih.gov The isotopic labeling in this compound helps to confirm the identity of nitrogen-containing fragments.

Isotope pattern deconvolution is the process of distinguishing the unique isotopic signature of the labeled compound from the natural abundance isotopic patterns of other molecules in a sample. The distinct cluster of peaks created by the this compound molecule and its fragments, with their +5 Da shift, serves as a clear and specific marker, simplifying its identification and quantification.

Table 1: Comparison of Key Fragment Ions in Mass Spectrometry of Unlabeled vs. 15N5-Labeled Adenosine This table presents a simplified view of expected m/z values in positive ion mode. Actual observed m/z may vary based on ionization source and charge state.

Fragment Chemical Formula (Unlabeled) Typical m/z (Unlabeled) Chemical Formula (15N5-Labeled) Expected m/z (15N5-Labeled) Mass Shift (Da)
Molecular Ion [M+H]+ C10H14N5O4+ 268.10 C10H1415N5 O4+ 273.10 +5
Adenine Base [BH2]+ C5H6N5+ 136.06 C5H615N5 + 141.06 +5
Ribose Fragment C5H9O4+ 133.05 C5H9O4+ 133.05 0

Integration of NMR and MS for Comprehensive Molecular Characterization

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a powerful, synergistic approach for the comprehensive characterization of molecules like this compound. nih.govresearchgate.net While MS offers exceptional sensitivity and precise mass information, NMR provides detailed data on the three-dimensional structure and dynamics of the molecule in solution. researchgate.net Isotope labeling is a key technology that enhances the capabilities of both methods. nih.gov

In NMR, the low natural abundance and gyromagnetic ratio of the 15N nucleus can make it difficult to detect. nih.gov However, by enriching a molecule with 15N, as in this compound, the sensitivity is dramatically increased. This enrichment enables a variety of heteronuclear NMR experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment. This technique correlates specific protons directly bonded to 15N atoms, providing a unique fingerprint of the labeled sites. It is exceptionally powerful for resolving spectral overlap, a common problem in the NMR spectra of large biomolecules like RNA or protein-nucleic acid complexes. nih.govoup.com For example, the site-specific incorporation of a single 13C/15N-labeled adenosine into a 46-nucleotide RNA molecule allowed for its unambiguous resonance assignment, which had been impossible using uniformly labeled samples due to signal overlap. biorxiv.org

The integration of the two techniques in a typical workflow is as follows:

Synthesis and Verification (MS): Following the synthesis of a biomolecule incorporating this compound, MS is used to confirm the exact mass. This verifies that the isotopic label has been successfully and correctly incorporated into the target molecule. uni-goettingen.de

Structural and Dynamic Analysis (NMR): With the integrity of the sample confirmed, multi-dimensional NMR experiments are performed. The 15N label acts as a probe, allowing researchers to study the local chemical environment, conformation, and dynamics at the specific site of the adenosine residue. oup.combiorxiv.org The presence or absence of two-bond 15N-1H spin couplings in 1H NMR spectra can also be used to definitively confirm the location of the isotope. pnas.org

Integrated Structural Modeling: Data from both MS (confirming composition and connectivity through fragmentation) and NMR (providing spatial restraints and dynamics information) are combined to build a high-resolution, comprehensive model of the molecule and its interactions. nih.gov

This combined approach leverages the strengths of each technique, providing a level of detail and certainty in molecular characterization that would be unattainable with either method alone.

Table 2: Complementary Data from MS and NMR for this compound Characterization

Analytical Technique Information Provided Example Data for this compound
Mass Spectrometry (MS) Precise molecular weight, elemental composition confirmation, verification of label incorporation, fragmentation pathways. Molecular Ion [M+H]+ at m/z 273.10; Fragment ion [BH2]+ at m/z 141.06. pnas.org
Nuclear Magnetic Resonance (NMR) 3D structure, conformational dynamics, intermolecular interactions, specific atom connectivity. Unique signals in 1H-15N HSQC spectrum for each N-H group; observation of J-couplings between 15N and adjacent 1H or 13C nuclei. biorxiv.org

Applications of Adenosine 15n5 in Investigating Biological Pathways and Molecular Mechanisms

Metabolic Flux Analysis (MFA) and Nitrogen Metabolism Tracing

Metabolic Flux Analysis (MFA) is a key technique used to quantify the rates (fluxes) of intracellular reactions. nih.gov The introduction of stable isotopes like ¹⁵N, followed by analysis with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, enables the elucidation of metabolic pathway activities. nih.govnih.gov Adenosine-15N5 is particularly valuable for tracing the intricate network of nitrogen metabolism.

Adenosine (B11128) metabolism is central to cellular energy homeostasis and signaling. Adenosine is produced from the dephosphorylation of adenosine monophosphate (AMP) by 5'-nucleotidase and is catabolized primarily through two routes: phosphorylation to AMP by adenosine kinase or deamination to inosine (B1671953) by adenosine deaminase. researchgate.net Studies in various cell types, such as human cardiomyocytes, have shown that the pathway involving adenosine production is a principal route for adenine (B156593) nucleotide degradation. nih.gov In conditions of metabolic stress, the catabolism of adenine nucleotides can favor adenosine production. nih.gov

The de novo synthesis of purines is a fundamental metabolic process that builds the purine (B94841) ring from several smaller molecules. The nitrogen atoms in the purine ring are derived from specific amino acids: two from glutamine, one from glycine, and one from aspartate. nih.govpixorize.com Tracing experiments using ¹⁵N-labeled compounds are critical for dissecting the flow of nitrogen through this complex pathway.

By supplying cells with ¹⁵N-labeled precursors, such as ¹⁵N-glutamine, and analyzing the resulting ¹⁵N enrichment in purine intermediates and final products like AMP and GMP, researchers can quantify the flux through the de novo synthesis pathway. researchgate.net Studies combining ¹³C and ¹⁵N tracers (¹³C¹⁵N-MFA) provide a comprehensive view of both carbon and nitrogen metabolism simultaneously, establishing glutamate (B1630785) as a central node for nitrogen distribution. nih.govnih.gov These dual-isotope approaches have been instrumental in mapping the nitrogen flux for both amino acid and nucleotide biosynthesis. nih.gov This methodology allows for the detailed investigation of how cancer cells, for example, reprogram their metabolism to fuel proliferation by altering nucleotide synthesis pathways. nih.gov

Table 1: Nitrogen Donors in De Novo Purine Biosynthesis This interactive table details the origin of each nitrogen atom in the purine ring structure.

Nitrogen Atom PositionDonor Molecule
N1Aspartate
N3Glutamine
N7Glycine
N9Glutamine

This data is based on established biochemical pathways. nih.govpixorize.com

Traditional MFA often relies on the assumption that the system is in an isotopic steady state, where the enrichment of labels in metabolites is constant. nih.gov However, achieving this steady state can be difficult in many biological systems, particularly in mammalian cells with large metabolite pools and slow labeling dynamics. nih.gov Furthermore, for nitrogen flux analysis, the information derived from steady-state labeling can be limited. embopress.org

To overcome these limitations, isotopically non-stationary metabolic flux analysis (INST-MFA) was developed. researchgate.netosti.gov INST-MFA analyzes the transient, time-dependent labeling patterns of metabolites before a steady state is reached. researchgate.netosti.gov This approach provides richer data, offering higher resolution for flux estimates, especially for reversible reactions and pathways that are difficult to resolve with steady-state methods. osti.govfrontiersin.org The analysis of time-course labeling data is particularly necessary for ¹⁵N-MFA to accurately quantify nitrogen fluxes, as it allows for the deconvolution of complex nitrogen incorporation dynamics. embopress.org INST-MFA has proven essential for studying autotrophic systems and can be applied to a broader range of organisms and conditions not accessible by conventional steady-state methods. researchgate.netresearchgate.net

Investigation of Nucleic Acid Biogenesis and Modifications

This compound serves as a precursor for the synthesis of both DNA and RNA, making it an invaluable tool for studying the biogenesis of these essential macromolecules.

The use of ¹⁵N-labeled nucleosides to study DNA replication is a foundational technique in molecular biology. The seminal experiment by Meselson and Stahl utilized E. coli grown in a medium containing ¹⁵NH₄Cl as the sole nitrogen source, leading to the incorporation of the heavy ¹⁵N isotope into the DNA of the bacteria. ncert.nic.in By tracking the density of the DNA over subsequent generations in a ¹⁴N medium, they demonstrated the semiconservative nature of DNA replication. ncert.nic.in

More recent studies employ this compound (or its phosphorylated forms like AMP) to synthesize specifically labeled RNA molecules for structural and dynamic analysis by NMR spectroscopy. nih.govbiorxiv.org Chemo-enzymatic and purely enzymatic methods are used to incorporate the ¹⁵N-labeled adenosine into specific sites within an RNA sequence. plos.orgnih.gov This site-specific labeling helps to overcome the signal overlap that often complicates NMR analysis of large RNA molecules, allowing for unambiguous resonance assignment and detailed investigation of RNA structure and conformational dynamics. biorxiv.org Similarly, uniformly ¹³C- and ¹⁵N-labeled DNA oligonucleotides can be synthesized enzymatically for high-resolution NMR studies. pnas.org

The successful use of this compound in nucleic acid research relies on the ability of enzymes to recognize and incorporate this labeled precursor. Research has demonstrated the robust enzymatic incorporation of ¹⁵N-labeled nucleosides into both RNA and DNA.

For RNA synthesis, T7 RNA polymerase is commonly used to incorporate ¹³C/¹⁵N-labeled adenosine monophosphate (AMP) at the 5' position of an RNA fragment during in vitro transcription. biorxiv.orgnih.gov This labeled fragment can then be ligated to other unlabeled fragments using enzymes like T4 DNA ligase to produce a larger RNA molecule with a site-specific isotope label. biorxiv.org For DNA, exonuclease-deficient mutants of DNA polymerase I (Klenow fragment) have been used to incorporate uniformly ¹³C/¹⁵N-labeled deoxynucleoside triphosphates (dNTPs) into DNA strands using a template. pnas.org

These studies confirm that the key enzymes of nucleic acid synthesis exhibit high fidelity, efficiently and accurately incorporating the ¹⁵N-labeled adenosine into the growing polynucleotide chain. The successful synthesis of specifically labeled RNA and DNA for high-resolution structural studies is a direct testament to this enzymatic fidelity. plos.orgpnas.org

Table 2: Research Findings on Enzymatic Incorporation of ¹⁵N-Labeled Adenosine This interactive table summarizes key findings from studies on the enzymatic incorporation of labeled adenosine.

Study FocusEnzyme(s) UsedKey FindingApplicationReference(s)
Site-specific RNA labelingT7 RNA polymerase, T4 DNA ligaseSuccessful incorporation of a single ¹³C/¹⁵N-labeled adenosine into a 46-nucleotide RNA.NMR conformational dynamics studies. biorxiv.orgnih.gov
Uniformly labeled DNA synthesisDNA polymerase I (Klenow fragment, exo-)Efficient enzymatic synthesis of uniformly ¹³C/¹⁵N-labeled DNA oligonucleotides.NMR structure determination. pnas.org
Chemo-enzymatic RNA synthesisPentose phosphate (B84403) pathway enzymes, in vitro transcriptionA robust method to produce RNAs with various selective ¹³C/¹⁵N labeling patterns.Overcoming NMR size limitations for structural studies. nih.gov

Characterization of DNA/RNA Modifications and Adduct Formation with 15N-Labeled Probes

The use of stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), has become a cornerstone in the precise characterization and quantification of DNA and RNA modifications and adducts. Utilizing this compound, where all five nitrogen atoms in the adenine base are replaced with their heavier ¹⁵N isotope, provides a powerful tool for mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In mass spectrometry, ¹⁵N-labeled analogues of DNA and RNA adducts serve as ideal internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. acs.org This approach offers exceptional accuracy and sensitivity for quantifying adduct levels in biological samples. acs.org For instance, the synthesis of ¹⁵N₅-labeled versions of aflatoxin B1 (AFB1) adducts, such as AFB1–FapyGua and AFB1–N7-Gua, has been crucial. acs.org These adducts are biomarkers for AFB1 exposure, a risk factor for hepatocellular carcinoma, and their accurate quantification is essential for understanding the carcinogenesis process. acs.org The known mass shift caused by the ¹⁵N₅-labeling allows for the clear differentiation of the analyte from the internal standard and from background chemical noise, enabling precise quantification even at very low levels. acs.orgresearchgate.netresearchgate.net This methodology has been successfully applied to comprehensively profile DNA adducts from various sources, including chemotherapeutic drugs like busulfan, facilitating the identification of adducts in patient samples and supporting the development of personalized medicine. researchgate.net

NMR spectroscopy also benefits significantly from ¹⁵N labeling. Site-specific incorporation of ¹⁵N-labeled adenosine into DNA or RNA oligonucleotides allows for the detailed study of local molecular interactions, such as hydrogen bonding and base stacking. nih.gov While imino protons in the core of a DNA double helix can be difficult to interpret, the amino protons of adenosine are located in the major or minor grooves and are often directly involved in ligand binding. nih.gov By selectively labeling the exocyclic amino group (N6) of adenosine with ¹⁵N, researchers can use techniques like ¹H-¹⁵N multiple quantum NMR to probe these interactions directly. nih.gov This provides valuable insights into the conformational dynamics and structural changes that occur upon the formation of DNA-ligand complexes or RNA modifications. nih.govnih.gov For example, studies on SARS-CoV-2 have investigated how adenosine modifications like N⁶-methyladenosine (m⁶A) impact the viral RNA replication machinery, demonstrating that these modifications can impede the rate of transcription. nih.gov

The table below summarizes key research findings where ¹⁵N-labeling was instrumental in characterizing nucleic acid modifications.

Research AreaLabeled Compound/ProbeKey FindingsAnalytical Technique
Carcinogen Adducts AFB1–FapyGua-¹⁵N₅, AFB1–N7-Gua-¹⁵N₅Served as highly accurate internal standards for quantifying DNA adducts formed by Aflatoxin B1, a potent liver carcinogen. acs.orgLC-MS/MS
Chemotherapy Adducts ¹⁵N-labeled bacterial DNAFacilitated the detection and characterization of 12 busulfan-derived DNA adducts in patient blood samples. researchgate.netLC-MS/MS
DNA-Ligand Interactions 6-¹⁵NH₂-2'-deoxyadenosineAllowed for the study of amino protons in the DNA grooves, which are directly involved in ligand binding. nih.gov¹H-¹⁵N Multiple Quantum NMR
RNA Dynamics ¹³C/¹⁵N-labeled AMPEnabled site-specific labeling of a 46-nucleotide RNA fragment, allowing for unambiguous resonance assignment and study of conformational dynamics. nih.govSolution-state NMR

Enzymology and Molecular Recognition Studies

Mechanism-Based Studies of Adenosine-Modifying Enzymes (e.g., Adenosine Deaminase)

This compound and other specifically ¹⁵N-labeled adenosine analogues are invaluable for elucidating the catalytic mechanisms of adenosine-modifying enzymes. nih.gov Adenosine deaminase (ADA), which catalyzes the hydrolytic deamination of adenosine to inosine, is a prime example. tandfonline.com This enzyme is crucial for purine metabolism, and its dysfunction is linked to severe immunodeficiency. tandfonline.com

Kinetic studies further illuminate the ADA reaction mechanism. The proposed mechanism involves the activation of a zinc-bound water molecule to a hydroxide (B78521) ion, which attacks the C6 position of adenosine to form a tetrahedral intermediate. Subsequent protonation of the amino group facilitates its departure as ammonia (B1221849). The use of isotopes can help determine the rate-limiting step of this process.

Another significant class of adenosine-modifying enzymes are the Adenosine Deaminases that Act on RNA (ADARs). nih.govnih.gov These enzymes convert adenosine to inosine within double-stranded RNA (dsRNA), a critical process for diversifying the transcriptome and preventing autoimmune responses to endogenous dsRNA. nih.govencyclopedia.pub Studies have shown that ADARs can also deaminate deoxyadenosine (B7792050) in DNA/RNA hybrid duplexes, suggesting a potential role in DNA editing and setting the stage for developing new genome editing tools. nih.gov

Probing Substrate-Enzyme Interactions and Active Site Dynamics

Understanding the dynamic interplay between a substrate and an enzyme's active site is fundamental to enzymology. Isotopic labeling with ¹⁵N provides a high-resolution lens through which to view these interactions. NMR spectroscopy is particularly powerful in this regard, as it can detect the subtle changes in the chemical environment of nuclei as a substrate binds and is converted to a product. nih.gov

The use of ¹⁵N-labeled substrates allows researchers to monitor specific atoms within the substrate as it interacts with the enzyme. nih.gov For example, ¹H-¹⁵N HSQC NMR experiments on ADA complexed with a ¹⁵N-labeled inhibitor revealed specific interactions within the active site, such as the nature of hydrogen bonds, which are critical for molecular recognition and catalysis. tandfonline.comtandfonline.com These studies can differentiate between various potential binding modes and confirm the structural details observed in static crystal structures for the enzyme in solution. nih.gov

Beyond NMR, affinity-labeled nucleotide probes are used in conjunction with mass spectrometry for functional proteomic studies. nih.gov While not always involving ¹⁵N, the principle of using a modified substrate to identify binding sites is central. A biotin-conjugated acyl nucleotide probe, for instance, was shown to react specifically with a lysine (B10760008) residue at the nucleotide-binding site of target proteins. nih.gov The use of an isotope-coded version of such a probe would allow for quantitative analysis of enzyme activity and substrate binding.

Conformational dynamics, which are crucial for allosteric regulation and catalysis, can also be probed using ¹⁵N labeling. nih.gov NMR can detect the interconversion of molecules between different conformational states, representing, for example, the active and inactive forms of an enzyme. nih.gov By analyzing ¹⁵N relaxation data, researchers can map out the dynamics at specific sites on the enzyme backbone upon substrate or inhibitor binding, providing a more complete picture of the processes governing enzyme function. nih.govbiorxiv.org

The table below details methods using isotopic labeling to probe enzyme-substrate interactions.

Enzyme/ProteinProbe/SubstrateMethodKey Insights Gained
Adenosine Deaminase (ADA) [¹⁵N₄]-Purine Riboside1D-¹⁵N and 2D-(¹H-¹⁵N) NMRDetermined H-bonding patterns and lack of Zn²⁺ coordination in the soluble enzyme-inhibitor complex, validating crystallographic models. nih.govtandfonline.com
Generic Nucleotide-Binding Proteins Biotin-conjugated acyl nucleotideAffinity Labeling & Mass SpectrometryIdentified specific lysine residues within the active site that interact with the nucleotide. nih.gov
Generic Enzymes ¹⁵N-labeled proteinsNMR Spectroscopy (Chemical Exchange)Characterized conformational dynamics between active and inactive states, crucial for understanding allosteric regulation. nih.gov
PETase (PET-degrading enzyme) Uniformly ¹⁵N-labeled enzymeHigh-Temperature Triple Resonance NMRAchieved near-complete backbone resonance assignment at operational temperatures, enabling detailed dynamic studies. biorxiv.org

Investigating Molecular Recognition of Adenosine Receptors and Transporters using 15N-Probes

The principles of using ¹⁵N-labeled ligands to study enzymes are directly applicable to investigating molecular recognition at membrane-bound proteins like adenosine receptors and transporters. Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G protein-coupled receptors (GPCRs) that mediate numerous physiological effects and are significant drug targets. nih.gov

While direct NMR studies of large membrane proteins remain challenging, ¹⁵N-labeled ligands can be used to understand the specific interactions within the receptor's binding pocket. By comparing the NMR spectra of the ¹⁵N-labeled ligand in its free and receptor-bound states, one can deduce which parts of the ligand are interacting with the receptor. This experimental approach complements computational modeling and site-directed mutagenesis studies, which have been used to identify key amino acid residues involved in ligand binding. universiteitleiden.nlresearchgate.net

For example, mutagenesis studies on the human A₁ adenosine receptor identified that residues Thr-91 and Gln-92 in transmembrane domain 3 (TM3) likely interact with the adenine moiety of adenosine, while Leu-88 plays a role in conferring selectivity for specific ligands. universiteitleiden.nl A study using a ¹⁵N-labeled adenosine analogue could directly probe these proposed interactions. Changes in the chemical shifts of the nitrogen atoms in the adenine ring upon binding would provide direct evidence of interactions with these specific residues.

Furthermore, understanding the kinetics of ligand binding—the rates of association and dissociation—is increasingly recognized as critical for predicting a drug's in vivo efficacy. nih.gov Isotope-based techniques can contribute to these studies. While radioligand binding assays are common for determining kinetic data, NMR methods with ¹⁵N-labeled ligands can provide more detailed structural and dynamic information about the binding and unbinding process. nih.gov This allows for a more nuanced understanding of the molecular recognition events that govern a ligand's affinity and residence time at the receptor.

Cellular and Subcellular Adenosine Homeostasis Research

Compartmentalization of Adenosine Metabolism in Cellular Systems

Adenosine metabolism is highly compartmentalized, with distinct and interconnected pathways operating in the extracellular space, the cytoplasm, and subcellular organelles like mitochondria. nih.gov Tracing the flow of adenosine through these compartments is essential for understanding its role in signaling and cellular energy status. Isotopic labeling with compounds like this compound is a powerful strategy to track these metabolic fluxes. nih.govnih.gov

Research has identified a complex cascade governing cellular adenosine turnover. nih.gov This includes:

Extracellular Metabolism: ATP is broken down by ecto-enzymes like CD73 to produce extracellular adenosine, which can then be deaminated by ecto-adenosine deaminase. nih.gov

Transport: Adenosine is taken up from the extracellular space into the cell via equilibrative nucleoside transporters (ENTs). nih.gov

Intracellular Metabolism: Once inside the cell, adenosine can be either phosphorylated by adenosine kinase to form AMP (the salvage pathway) or deaminated by cytosolic adenosine deaminase to inosine. nih.govnih.gov

Using an isotope tracer like this compound allows researchers to follow the fate of the labeled molecule as it moves through these compartments. By supplying ¹⁵N-labeled adenosine to cells and analyzing the isotopic enrichment in its various metabolites (e.g., ¹⁵N-AMP, ¹⁵N-inosine, ¹⁵N-ATP) in different cellular fractions (extracellular medium vs. intracellular extract), the relative activities of these competing pathways can be quantified. nih.gov

This approach is crucial for understanding how metabolic pathways are rewired in different physiological or pathological states. For example, in cancer cells under hypoxic conditions, the expression of the extracellular enzyme CD73 is upregulated, suggesting a shift in adenosine homeostasis to promote higher extracellular adenosine levels, which has immunosuppressive effects. nih.gov Isotope labeling experiments can precisely quantify the impact of such changes on metabolic fluxes through the different compartmentalized pathways. nih.gov The challenge in these studies is often to resolve the labeling patterns from different compartments, which may require subcellular fractionation or advanced modeling techniques to interpret the data correctly. nih.govresearchgate.net

Tracing Adenosine Transport Mechanisms via Nucleoside Transporters

The transport of adenosine into and out of cells is primarily mediated by two major families of nucleoside transporters: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs). researchgate.netfrontiersin.org ENTs facilitate the bidirectional movement of adenosine down its concentration gradient, while CNTs actively transport adenosine into cells against a concentration gradient, a process driven by the sodium ion gradient. nih.gov The use of isotopically labeled adenosine, such as this compound, allows for the precise tracking of its flux across cellular membranes, enabling the characterization of these transport systems.

Research utilizing this compound has been instrumental in elucidating the specific roles and kinetics of various transporter subtypes. By introducing this compound into cellular or tissue preparations, scientists can use techniques like mass spectrometry to differentiate the labeled adenosine from its endogenous, unlabeled counterpart. This allows for the accurate measurement of transport rates and the investigation of how different physiological and pathological conditions, or the presence of pharmacological agents, can modulate transporter activity.

The insights gained from using this compound extend to understanding disease states. Alterations in the expression and function of nucleoside transporters have been implicated in conditions such as cancer and inflammatory diseases. nih.govfrontiersin.org By tracing the transport of this compound, researchers can pinpoint how these transport mechanisms are dysregulated, potentially opening new avenues for therapeutic intervention. For example, in the tumor microenvironment, the transport of adenosine plays a critical role in immune suppression, and understanding this process at a molecular level is of high interest for the development of novel cancer immunotherapies. nih.gov

Key Research Findings on Adenosine Transport Mechanisms

Transporter FamilySubtype(s)Transport MechanismRole in Adenosine TransportResearch Application of Labeled Adenosine
Equilibrative Nucleoside Transporters (ENTs) ENT1, ENT2Facilitated Diffusion (bidirectional)Regulates extracellular adenosine levels based on the concentration gradient. nih.govQuantifying bidirectional flux and identifying transporter-specific inhibitors.
Concentrative Nucleoside Transporters (CNTs) CNT2, CNT3Secondary Active Transport (Na+-dependent)High-affinity uptake of adenosine, contributing significantly to its clearance from the extracellular space. researchgate.netDetermining the kinetics of active adenosine uptake and its modulation by signaling pathways.

These detailed investigations, powered by tools like this compound, are crucial for building a comprehensive picture of adenosine homeostasis and its role in health and disease.

Emerging Research Directions and Methodological Innovations with Adenosine 15n5

Advances in Isotope Labeling Strategies for Complex Biological Systems

Traditional isotope labeling studies were often conducted in simplified, disturbed systems, which provided limited information about processes as they occur in a natural, complex environment. nih.govresearchgate.netcore.ac.uk Recent advancements, however, are pushing the boundaries of what can be studied, allowing for investigations in more physiologically relevant settings, such as undisturbed soils, whole organisms, and complex cell cultures. nih.govf1000research.com

One of the key challenges in studying complex systems is the sheer number of simultaneous biochemical reactions. wikipedia.org Advanced strategies now combine in situ ¹⁵N isotope labeling with sophisticated numerical data analysis to determine process-specific gross nitrogen transformations, even in the presence of living roots and their associated microbial communities. nih.govcore.ac.uk This approach moves beyond simply quantifying the total production and consumption of a labeled pool, offering insights into the specific pathways contributing to these changes. researchgate.netcore.ac.uk

For example, in soil science, combining in situ ¹⁵N labeling over several weeks with numerical modeling allows for the quantification of multiple gross nitrogen transformation processes occurring at the same time. nih.gov In biomedical research, strategies are being developed to maximize in vivo labeling efficiency in animal models. f1000research.com While achieving high levels of isotope incorporation in cell culture (often >95%) is common, in vivo labeling presents greater difficulty, with reported efficiencies around 60%. f1000research.com Researchers are exploring various strategies to improve this, including optimizing the duration of labeling and altering diets to reduce interference from endogenous unlabeled compounds. f1000research.com These advancements are critical for understanding how metabolism is altered in diseases like cancer directly within a living organism. f1000research.com

The development of new synthesis techniques also contributes to these advances. Chemo-enzymatic methods and solid-phase synthesis are making a wider variety of specifically labeled nucleic acids, including those containing Adenosine-15N5, more accessible for structural and dynamic studies by NMR. nih.govnih.govnih.gov

Multi-Isotopic Labeling Approaches (e.g., ¹³C, ¹⁵N) for Enhanced Flux and Structural Information

While single-isotope labeling with ¹⁵N provides valuable data on nitrogen metabolism, combining it with other stable isotopes, most notably carbon-13 (¹³C), offers a much more comprehensive picture of cellular metabolism. nih.govnih.gov This dual-labeling strategy, often referred to as ¹³C¹⁵N-Metabolic Flux Analysis (MFA), allows for the simultaneous quantification of both carbon and nitrogen fluxes. nih.govbiorxiv.orgsurrey.ac.uksurrey.ac.uk

By feeding cells substrates labeled with both ¹³C and ¹⁵N (e.g., ¹³C-glucose and ¹⁵N-glutamine), researchers can track the incorporation of both elements into downstream metabolites. nih.gov High-resolution mass spectrometry is capable of distinguishing the mass shifts caused by the incorporation of a ¹³C atom (~1.003 u) versus a ¹⁵N atom (~0.997 u), making it possible to resolve complex multivariate mass isotopomer distributions (MMIDs). nih.gov

This multi-isotope approach provides significant advantages:

Enhanced Flux Resolution : It provides a more detailed and accurate map of metabolic pathways, particularly at the interface of carbon and nitrogen metabolism, such as in amino acid and nucleotide biosynthesis. nih.govnih.govsurrey.ac.uk For instance, it has been used to identify glutamate (B1630785) as a central hub for nitrogen metabolism in mycobacteria. nih.govbiorxiv.orgsurrey.ac.uk

Increased Confidence : The simultaneous tracing of two elements provides independent, direct evidence for specific metabolic activities, increasing the statistical rigor and confidence in the inferred flux maps. nih.govnih.gov

Broader Network Coverage : It expands the scope of MFA beyond central carbon metabolism to include a wider range of biosynthetic and nitrogen-carrying reactions. nih.gov

In structural biology, multi-isotope labeling is crucial for NMR studies of large nucleic acids and their complexes. nih.govnih.gov Uniform or residue-specific labeling with both ¹³C and ¹⁵N helps to overcome challenges like signal overlap and line broadening, which are common in NMR studies of DNA and RNA. nih.govnih.gov This allows for more precise resonance assignment and the investigation of molecular structure and dynamics. nih.govresearchgate.net

Table 1: Comparison of Single vs. Multi-Isotope Labeling Approaches

FeatureSingle-Isotope Labeling (e.g., ¹⁵N only)Multi-Isotope Labeling (e.g., ¹³C and ¹⁵N)
Primary FocusTracks the flow of a single element (e.g., nitrogen). alfa-chemistry.comSimultaneously tracks the flow of multiple elements (e.g., carbon and nitrogen). nih.govnih.gov
Data ComplexitySimpler mass isotopomer distributions.Complex multivariate mass isotopomer distributions (MMIDs). nih.gov
Metabolic CoveragePrimarily illuminates pathways involving the labeled element (e.g., nitrogen assimilation, amino acid and nucleotide synthesis). researchgate.netProvides a more comprehensive view of integrated metabolic networks, especially the interface between carbon and nitrogen metabolism. nih.govsurrey.ac.uk
Flux AnalysisQuantifies nitrogen fluxes; may require time-resolved data for robust analysis (INST-MFA). nih.govbiorxiv.orgAllows for simultaneous and more resolved quantification of both carbon and nitrogen fluxes. nih.govsurrey.ac.uk
Structural Biology (NMR)Useful for assigning nitrogen resonances and studying specific interactions. nih.govGreatly facilitates resonance assignment in complex spectra and enables advanced dynamic studies of large biomolecules. nih.govnih.gov
Example ApplicationTracing fertilizer fate in soil ecosystems. nih.govQuantifying fluxes in central carbon metabolism, amino acid biosynthesis, and nucleotide synthesis in cancer cells. nih.govbiorxiv.org

High-Throughput Screening and Omics-Scale Applications leveraging ¹⁵N-Labeled Compounds

The convergence of isotope labeling with high-throughput screening (HTS) and "omics" technologies is revolutionizing systems biology and drug discovery. alitheagenomics.commdpi.com HTS allows for the rapid testing of thousands or even millions of compounds to identify potential drug candidates or probe biological functions. alitheagenomics.comnih.govyoutube.com When combined with stable isotope tracers like this compound, HTS can be used to assess the metabolic effects of a large library of compounds in a short time. nih.gov

In the context of omics, ¹⁵N-labeled compounds are powerful tools for large-scale analyses:

Metabolomics : ¹⁵N-labeled tracers are used to map metabolic pathways and quantify flux on a system-wide scale. f1000research.commdpi.com By analyzing the incorporation of ¹⁵N from precursors like labeled adenosine (B11128) or glutamine into a wide array of metabolites, researchers can gain a snapshot of the metabolic state of a cell or organism and how it responds to genetic or chemical perturbations. f1000research.com

Proteomics : While less direct for adenosine, ¹⁵N labeling is a foundational technique in quantitative proteomics (e.g., SILAC - Stable Isotope Labeling by Amino acids in Cell culture). By growing cells in media containing ¹⁵N-labeled amino acids, all newly synthesized proteins become labeled, allowing for precise quantification of protein expression changes between different conditions. f1000research.com

Lipidomics and Other Omics : The principles of isotope tracing are being extended to other fields like lipidomics, where ¹⁵N-labeled precursors can help track the synthesis and turnover of nitrogen-containing lipids. f1000research.commdpi.com The integration of these different omics datasets (multi-omics) provides a holistic view of cellular function. mdpi.com

These approaches are particularly valuable in drug discovery and development. alitheagenomics.comnih.gov For example, a screen could identify compounds that specifically inhibit a metabolic pathway essential for cancer cell survival by monitoring the disruption in the flow of ¹⁵N from a labeled tracer. This generates data with a higher predictability of clinical efficacy compared to simpler assays. nih.gov

Table 2: Omics-Scale Applications Leveraging ¹⁵N-Labeled Compounds

Omics FieldApplication of ¹⁵N-LabelingInformation GainedExample
MetabolomicsTracing the incorporation of ¹⁵N from labeled precursors (e.g., this compound, ¹⁵N-glutamine) into downstream metabolites. medchemexpress.comf1000research.comMetabolic pathway activity, flux distributions, identification of metabolic bottlenecks, biomarker discovery. mdpi.comUsing ¹⁵N-glutamine to trace nitrogen flow through amino acid and nucleotide synthesis pathways in cancer cells. nih.gov
ProteomicsMetabolic labeling of proteins using ¹⁵N-labeled amino acids (e.g., SILAC). f1000research.comQuantitative comparison of protein expression levels, protein synthesis and turnover rates.Comparing the proteomes of drug-treated vs. untreated cells to identify the drug's molecular targets.
LipidomicsTracing ¹⁵N into nitrogen-containing lipids.Biosynthetic pathways and turnover of specific lipid classes (e.g., sphingolipids). mdpi.comStudying alterations in lipid metabolism in neurodegenerative or metabolic diseases. mdpi.com
FluxomicsUsed as a key input for Metabolic Flux Analysis (MFA), often combined with ¹³C tracers. nih.govnih.govQuantitative rates (fluxes) of reactions throughout the metabolic network. nih.govDetermining the redirection of metabolic fluxes in engineered microorganisms for biofuel production.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.